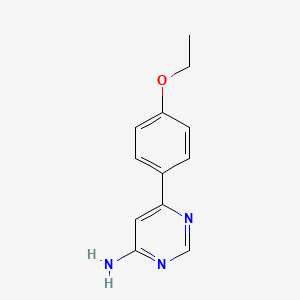

6-(4-Ethoxyphenyl)pyrimidin-4-amine

Overview

Description

“6-(4-Ethoxyphenyl)pyrimidin-4-amine” is a derivative of pyrimidine, an aromatic heterocyclic compound . It has been studied for its potential antitubercular properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(4-Ethoxyphenyl)pyrimidin-4-amine”, involves various methods. One common method is the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

The molecular structure of “6-(4-Ethoxyphenyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Pyrimidines, including “6-(4-Ethoxyphenyl)pyrimidin-4-amine”, undergo various chemical reactions. For instance, amides, which are similar to pyrimidines, resist hydrolysis in plain water, but in the presence of added acid or base, hydrolysis proceeds at a moderate rate .Scientific Research Applications

Synthesis of Derivatives

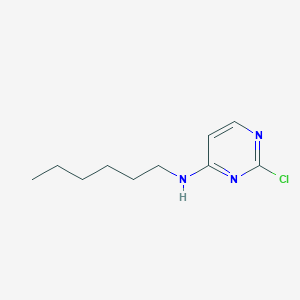

Researchers have developed methods to transform pyrimidinones into derivatives with potential pharmacological applications. Botta et al. (1985) demonstrated that 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones could be converted into 2-alkyl(and 2-aryl)amino derivatives and 4-chloro pyrimidines, highlighting the chemical flexibility of such compounds for further drug development (Botta et al., 1985).

Antifungal Activity

Jafar et al. (2017) synthesized 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives and evaluated their antifungal effects against Aspergillus terreus and Aspergillus niger. These studies suggest that certain derivatives of 6-(4-Ethoxyphenyl)pyrimidin-4-amine could serve as the basis for developing new antifungal agents (Jafar et al., 2017).

Anti-inflammatory and Analgesic Activities

Sondhi et al. (2009) explored the anti-inflammatory and analgesic properties of pyrimidine derivatives, highlighting the therapeutic potential of such compounds in managing pain and inflammation (Sondhi et al., 2009).

Synthesis of Novel Oxo Pyrimido Pyrimidines

Jadhav et al. (2022) conducted research on synthesizing novel oxo pyrimido pyrimidines, demonstrating the broad scope of pyrimidine chemistry for generating compounds with possible pharmacological activities (Jadhav et al., 2022).

Molecular Recognition

Furuta et al. (1991) described amine-containing, cytosine-based ditopic receptors for complexing guanosine monophosphate, illustrating the application of pyrimidine derivatives in molecular recognition and possibly in the development of diagnostic tools (Furuta et al., 1991).

Future Directions

Future research on “6-(4-Ethoxyphenyl)pyrimidin-4-amine” could focus on further elucidating its mechanism of action, particularly its potential antitubercular properties . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name |

6-(4-ethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZUUOZXGSOBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

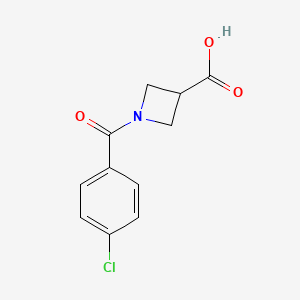

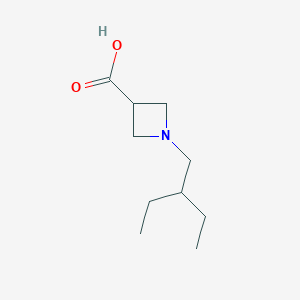

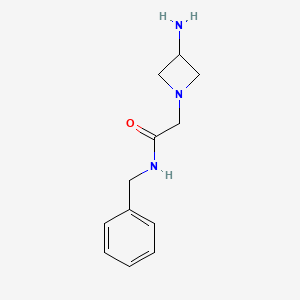

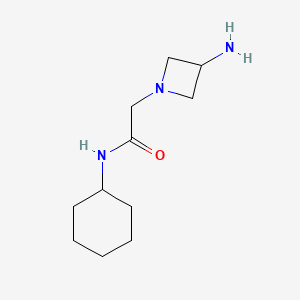

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)

![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)